(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate
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Overview
Description
(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a dioxoisoindolinyl moiety, and a phenylpropan-2-ylcarbamate structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate typically involves a multi-step process One common method starts with the preparation of the dioxoisoindolinyl intermediate This intermediate is synthesized by reacting phthalic anhydride with an appropriate amine under controlled conditions to form the isoindolinone structureFinally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a dioxoisoindolinyl moiety with a phenylpropan-2-ylcarbamate structure sets it apart from other similar compounds, potentially offering unique therapeutic benefits .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27)/t16-/m0/s1 |
InChI Key |
ZBCKKSQEEBLGDU-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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